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Compound of Interest

Compound Name: GB1908

Cat. No.: B15610778

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data on GB1908, a
novel, selective, and orally available small molecule inhibitor of Galectin-1 (Gal-1). Galectin-1 is
a key protein implicated in creating an immunosuppressive tumor microenvironment (TME),
thereby facilitating tumor growth and immune evasion. GB1908 offers a promising therapeutic
strategy to counteract these effects and enhance anti-tumor immunity.

Core Mechanism of Action

Galectin-1, often overexpressed by tumor cells and stromal components within the TME,
contributes to cancer progression through multiple mechanisms. It induces the apoptosis of
effector T cells, promotes the proliferation of regulatory T cells, and enhances the differentiation
of tolerogenic dendritic cells.[1] By selectively inhibiting the carbohydrate recognition domain of
Galectin-1, GB1908 disrupts these interactions, leading to a reduction in immunosuppressive
signals within the TME.
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Quantitative Data Summary

The following tables summarize the key quantitative data reported for GB1908 in preclinical
studies.

Table 1: Binding Affinity and Selectivity

Target Species Parameter Value Reference
Galectin-1 Human Ki 57 nM [2]
Galectin-1 Mouse Ki 72 nM [2]
) N o >50-fold vs.
Galectin-3 Not Specified Selectivity ) [2]
Galectin-1

Galectin-1 Not Specified Kd 0.057 uM [31[41[5]
Galectin-3 Not Specified Kd 6.0 uM [31141[5]

Table 2: In Vitro Efficacy
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Cell Line Assay Parameter Value Reference
Galectin-1-

Jurkat (T cell) induced IC50 850 nM [21[31141[5]
Apoptosis

Table 3: In Vivo Administration

Animal Tumor Dosing .
Dosage Duration Reference
Model Model Schedule
Syngeneic LL/2 Lung Twice a day
) 30 mg/kg 21 days [2][3]
Mouse Carcinoma (p.0.)

Experimental Protocols

Based on the available information, the key experiments conducted to characterize GB1908
are outlined below.

Galectin-1 Binding and Selectivity Assays

A biophysical assay was employed to determine the binding affinity (Ki and Kd) of GB1908 to
human and mouse Galectin-1.[1][6] The selectivity was confirmed by comparing its binding to
Galectin-1 versus Galectin-3.[1][2][6] While the specific assay type (e.g., surface plasmon
resonance or isothermal titration calorimetry) is not detailed in the abstracts, these methods are
standard for determining binding kinetics and affinity.

In Vitro T Cell Apoptosis Assay

o Cell Line: Jurkat cells, a human T lymphocyte cell line, were used.[1][2][3][4][5]

« Induction of Apoptosis: Recombinant Galectin-1 was used to induce apoptosis in the Jurkat
cells.[2]

o Treatment: Cells were treated with varying concentrations of GB1908 (0.1-10 uM) for 16
hours.[2]
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o Endpoint: The inhibition of Galectin-1-induced apoptosis was measured, and the IC50 value
was determined.[2]
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Stromal Non-Small Cell Lung Cancer (NSCLC) TME
Model

e Model: An in vitro co-culture system was established to mimic the stromal TME of NSCLC.[7]
This model included human peripheral blood mononuclear cells (PBMCs), human primary
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dermal fibroblasts, and the H1299 NSCLC cell line.[7]

o Stimulation: T-cell receptor ligands were used to stimulate the co-culture.[7]
e Treatment: The co-culture was treated with GB1908 for 48 hours.[7]

e Endpoint: Changes in the levels of various biomarkers, particularly immunosuppressive
cytokines, were assessed.[7] GB1908 was shown to inhibit the expression of IL-17A, IFNy,
IL-6, and TNFa.[1][7]

In Vivo Syngeneic Mouse Model

e Animal Model: A syngeneic mouse model was utilized.[1][2]

e Tumor Model: The LL/2 Lewis Lung Carcinoma cell line was used to establish primary lung
tumors.[2][3]

o Treatment: GB1908 was administered orally at a dose of 30 mg/kg twice daily for 21 days.[2]
[3]

e Pharmacokinetics: Pharmacokinetic studies in mice demonstrated that this dosing regimen
resulted in free plasma levels of GB1908 above the Galectin-1 Kd for 24 hours.[3][4][5]

o Endpoint: The primary endpoint was the reduction in primary tumor growth.[2][3] Treatment
with GB1908 was observed to slow tumor growth.[1][6] Additionally, the levels of IL-17A,
IFNy, IL-6, and TNFa were significantly reduced in GB1908-treated mice compared to the
vehicle-treated group.[1]

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://karger.com/pha/article/110/4/207/920083/Pharmacological-Characterization-of-GB1908-a
https://karger.com/pha/article/110/4/207/920083/Pharmacological-Characterization-of-GB1908-a
https://www.benchchem.com/product/b15610778?utm_src=pdf-body
https://karger.com/pha/article/110/4/207/920083/Pharmacological-Characterization-of-GB1908-a
https://karger.com/pha/article/110/4/207/920083/Pharmacological-Characterization-of-GB1908-a
https://www.benchchem.com/product/b15610778?utm_src=pdf-body
https://www.researchgate.net/publication/380930703_Discovery_of_the_Selective_and_Orally_Available_Galectin-1_Inhibitor_GB1908_as_a_Potential_Treatment_for_Lung_Cancer
https://karger.com/pha/article/110/4/207/920083/Pharmacological-Characterization-of-GB1908-a
https://www.researchgate.net/publication/380930703_Discovery_of_the_Selective_and_Orally_Available_Galectin-1_Inhibitor_GB1908_as_a_Potential_Treatment_for_Lung_Cancer
https://www.medchemexpress.com/gb1908.html
https://www.medchemexpress.com/gb1908.html
https://pubmed.ncbi.nlm.nih.gov/38804039/
https://www.benchchem.com/product/b15610778?utm_src=pdf-body
https://www.medchemexpress.com/gb1908.html
https://pubmed.ncbi.nlm.nih.gov/38804039/
https://www.benchchem.com/product/b15610778?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/38804039/
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.4c00485
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.4c00485?mi=6j9uzz7&af=R&AllField=cytotoxicity&target=default&targetTab=std
https://www.medchemexpress.com/gb1908.html
https://pubmed.ncbi.nlm.nih.gov/38804039/
https://www.benchchem.com/product/b15610778?utm_src=pdf-body
https://www.researchgate.net/publication/380930703_Discovery_of_the_Selective_and_Orally_Available_Galectin-1_Inhibitor_GB1908_as_a_Potential_Treatment_for_Lung_Cancer
https://pubmed.ncbi.nlm.nih.gov/39900003/
https://www.benchchem.com/product/b15610778?utm_src=pdf-body
https://www.researchgate.net/publication/380930703_Discovery_of_the_Selective_and_Orally_Available_Galectin-1_Inhibitor_GB1908_as_a_Potential_Treatment_for_Lung_Cancer
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15610778?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory
Check Availability & Pricing

Implant LL/2 Tumor Cells
in Syngeneic Mice

Oral Administration of GB1908
(30 mg/kg, b.i.d.) for 21 days

~_
>

Click to download full resolution via product page

Impact on the Tumor Microenvironment

The preclinical data strongly suggest that GB1908 favorably modulates the TME. By inhibiting
Galectin-1, GB1908:

e Reduces T Cell Apoptosis: GB1908 attenuates Galectin-1-induced apoptosis of T cells,
which is a crucial mechanism for restoring an effective anti-tumor immune response.[1][6]

o Decreases Immunosuppressive Cytokines: The inhibitor significantly reduces the production
of key immunosuppressive and pro-inflammatory cytokines such as IL-17A, IFNy, IL-6, and
TNFa within the TME.[1][7] This shift in the cytokine milieu can help to overcome the

immunosuppressive nature of the tumor.
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« Inhibits Tumor Growth: In syngeneic mouse models of lung carcinoma, breast carcinoma,
and metastatic skin cutaneous melanoma, treatment with GB1908 resulted in slowed tumor
growth.[1][6] This anti-tumor activity is likely a consequence of the reversal of immune
suppression within the TME.

Conclusion and Future Directions

GB1908 is a promising, selective, and orally bioavailable Galectin-1 inhibitor with demonstrated
preclinical efficacy in modulating the tumor microenvironment and inhibiting tumor growth. Its
distinct immunomodulatory profile suggests potential as a monotherapy or in combination with
other cancer therapies, such as checkpoint inhibitors. Further investigation into the detailed
molecular interactions and the full spectrum of its effects on various immune cell subsets within
the TME is warranted. The data presented here provide a strong rationale for the continued
clinical development of GB1908 for the treatment of cancers with high Galectin-1 expression.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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[https://www.benchchem.com/product/b15610778#gb1908-s-effect-on-the-tumor-
microenvironment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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